

Physicochemical properties of 2-(1-Methyl-1H-indol-3-yl)-ethanol

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Compound of Interest

Compound Name: **2-(1-Methyl-1H-indol-3-yl)-ethanol**

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An In-depth Technical Guide to the Physicochemical Properties of **2-(1-Methyl-1H-indol-3-yl)-ethanol**

Foreword: Understanding the Molecule in Context

2-(1-Methyl-1H-indol-3-yl)-ethanol, a derivative of the well-known neuromodulator tryptophol, represents a molecule of significant interest within contemporary drug discovery and synthetic chemistry.^[1] Its structural modification—the methylation of the indole nitrogen—subtly yet profoundly alters its electronic and steric profile, thereby influencing its interactions with biological targets and its behavior in various chemical environments. This guide provides a comprehensive analysis of its core physicochemical properties, moving beyond mere data tabulation to elucidate the underlying principles and experimental methodologies crucial for its application. For researchers in medicinal chemistry and drug development, a thorough grasp of these properties is not merely academic; it is the foundational logic upon which rational drug design, formulation, and preclinical evaluation are built.

Core Molecular and Physical Characteristics

The fundamental identity of a compound is established by its molecular formula and weight, which serve as the basis for all stoichiometric calculations and analytical interpretations. The physical state and thermal transition points, such as melting and boiling points, are primary indicators of purity and dictate the conditions required for handling, purification, and formulation.

Property	Value	Source
CAS Number	2532-74-3	[2] [3] [4]
Molecular Formula	C ₁₁ H ₁₃ NO	[3] [5]
Molecular Weight	175.23 g/mol	[3] [5]
Boiling Point	Not experimentally determined; Predicted data unavailable.	
Melting Point	Not experimentally determined; Predicted data unavailable.	
pKa (hydroxyl proton)	~16-18 (Predicted, based on typical alcohol pKa)	[6]

Note: Experimental data for the melting and boiling points of this specific compound are not readily available in the cited literature. These values are critical for assessing purity and would be among the first properties determined upon synthesis.

Structural Elucidation and Spectroscopic Signature

Confirming the identity and purity of **2-(1-Methyl-1H-indol-3-yl)-ethanol** is paramount. This is achieved through a combination of spectroscopic techniques, each providing a unique piece of the structural puzzle.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise arrangement of atoms in a molecule. The ¹H NMR spectrum reveals the electronic environment of each hydrogen atom, while ¹³C NMR provides information about the carbon skeleton.

¹H NMR Spectroscopy: The expected proton NMR spectrum provides a definitive fingerprint of the molecule.

- Indole Ring Protons: The protons on the aromatic indole ring will appear in the downfield region (typically δ 7.0-8.0 ppm) due to the deshielding effect of the aromatic ring current.

Their specific chemical shifts and coupling patterns (doublets, triplets) will be characteristic of the 3-substituted indole system.

- Ethyl Chain Protons (-CH₂CH₂OH): The two methylene groups will appear as distinct triplets. The -CH₂- group adjacent to the indole ring will be slightly downfield compared to the -CH₂- group adjacent to the hydroxyl group.
- N-Methyl Protons (-NCH₃): A sharp singlet, typically around δ 3.7-3.9 ppm, corresponding to the three protons of the methyl group on the indole nitrogen.[7]
- Hydroxyl Proton (-OH): A broad singlet whose chemical shift can vary depending on solvent, concentration, and temperature due to hydrogen bonding. This peak will disappear upon the addition of D₂O, a key confirmatory test.[8]

¹³C NMR Spectroscopy: The carbon spectrum complements the proton data.

- Indole Carbons: The eight carbons of the indole ring will appear in the aromatic region (δ 100-140 ppm).
- Ethyl and Methyl Carbons: The carbons of the N-methyl group and the ethyl side chain will appear in the upfield region (δ 20-70 ppm). The carbon atom bonded to the oxygen will be the most downfield of this group, typically in the δ 50-65 ppm range.[9]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

- O-H Stretch: A strong, broad absorption band in the region of 3300-3400 cm⁻¹ is the hallmark of the hydroxyl group, with the broadening caused by hydrogen bonding.[9]
- C-H Stretches: Aromatic C-H stretches will appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the ethyl and methyl groups will be just below 3000 cm⁻¹.
- C=C Stretch: Aromatic ring stretching vibrations will be observed in the 1500-1600 cm⁻¹ region.

- C-O Stretch: A strong band in the $1000\text{-}1200\text{ cm}^{-1}$ region corresponding to the C-O single bond stretch of the primary alcohol.[9]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

- Molecular Ion Peak (M^+): The mass spectrum should show a clear molecular ion peak at an m/z (mass-to-charge ratio) corresponding to the molecular weight of the compound (175.23).
- Fragmentation: Common fragmentation patterns for this molecule would include the loss of water ($M\text{-}18$) and cleavage of the bond between the two carbons of the ethyl side chain (alpha cleavage).

Physicochemical Properties in Drug Development

Properties such as solubility, lipophilicity (LogP), and ionization (pK_a) are critical determinants of a compound's pharmacokinetic profile, including its absorption, distribution, metabolism, and excretion (ADME).

Aqueous and Organic Solubility

Solubility is a crucial factor for both in vitro assays and in vivo bioavailability. Poor aqueous solubility can be a major hurdle in drug development.

Experimental Protocol: Kinetic Solubility Determination via Nephelometry

This high-throughput method is standard in early drug discovery for assessing the solubility of a compound in an aqueous buffer.

- Stock Solution Preparation: Prepare a high-concentration stock solution of **2-(1-Methyl-1H-indol-3-yl)-ethanol** in 100% dimethyl sulfoxide (DMSO), for example, at 10 mM.
- Serial Dilution: In a 96-well plate, perform a serial dilution of the stock solution with DMSO to create a range of concentrations.

- **Addition of Aqueous Buffer:** Add a physiological buffer (e.g., Phosphate-Buffered Saline, pH 7.4) to each well. The final DMSO concentration should be kept low (e.g., <1%) to minimize its effect on solubility.
- **Incubation and Measurement:** Incubate the plate for a set period (e.g., 2 hours) at room temperature to allow for precipitation. Measure the turbidity (nephelometry) of each well using a plate reader.
- **Data Analysis:** The concentration at which a significant increase in turbidity is observed corresponds to the kinetic solubility limit of the compound.

Causality Behind Experimental Choices:

- **Why DMSO?** DMSO is a strong organic solvent capable of dissolving a wide range of compounds, making it an ideal starting point for creating a concentrated stock solution.[\[10\]](#)
- **Why Kinetic Solubility?** In early discovery, kinetic solubility (measuring the concentration at which a compound precipitates from a supersaturated solution) is often more relevant to the conditions of *in vitro* biological assays than thermodynamic solubility.
- **Why Nephelometry?** This method is rapid, requires a small amount of compound, and is easily automated, making it suitable for screening large numbers of compounds.

Caption: Workflow for Kinetic Solubility Determination.

Lipophilicity: Octanol-Water Partition Coefficient (LogP)

LogP is a measure of a compound's differential solubility in a non-polar solvent (n-octanol) and a polar solvent (water). It is a key indicator of a drug's ability to cross cell membranes.

Experimental Protocol: Shake-Flask Method for LogP Determination

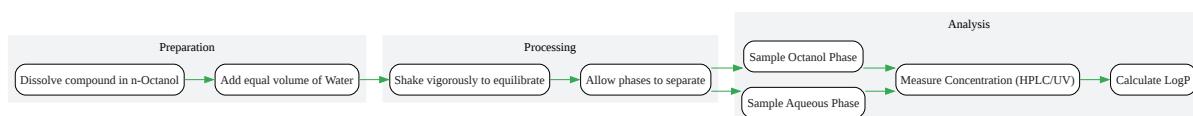
This classic method directly measures the partitioning of a compound between n-octanol and water.

- **Preparation:** Prepare a solution of **2-(1-Methyl-1H-indol-3-yl)-ethanol** in either water or n-octanol at a known concentration.

- Partitioning: Add an equal volume of the second solvent (n-octanol or water, respectively) to a separation funnel. Shake the funnel vigorously for a set period to ensure the compound reaches equilibrium between the two phases.
- Phase Separation: Allow the two phases to separate completely.
- Concentration Measurement: Carefully collect samples from both the aqueous and the n-octanol layers. Determine the concentration of the compound in each phase using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).
- Calculation: Calculate LogP using the formula: $\text{LogP} = \log_{10}(\text{[Concentration in Octanol]} / \text{[Concentration in Water]})$.

Causality Behind Experimental Choices:

- Why n-Octanol? n-Octanol is widely accepted as a surrogate for the lipid bilayer of cell membranes due to its amphipathic nature.
- Why Shake-Flask? Although more labor-intensive than chromatographic methods, the shake-flask method is considered the "gold standard" as it directly measures the partitioning at equilibrium.
- Why HPLC/UV-Vis? These are highly sensitive and quantitative analytical techniques that allow for accurate determination of the compound's concentration in each phase, even at low levels.



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Caption: Shake-Flask Method for LogP Determination.

Ionization Constant (pKa)

The pKa of a molecule indicates the pH at which it is 50% ionized. For **2-(1-Methyl-1H-indol-3-yl)-ethanol**, the relevant pKa is that of the hydroxyl group. While the indole nitrogen is part of an aromatic system and generally not basic, the hydroxyl group can be deprotonated under strongly basic conditions.

The pKa of an alcohol is typically high, in the range of 16-18, meaning it will be almost entirely in its neutral, protonated form at physiological pH.^[6] This is important because the neutral form of a drug is generally more membrane-permeable than its ionized form.

Experimental Protocol: Potentiometric Titration

- **Solution Preparation:** Dissolve a precise amount of the compound in a suitable solvent mixture, such as water with a co-solvent like methanol to ensure solubility.
- **Titration:** Slowly add a standardized solution of a strong base (e.g., NaOH) of known concentration to the solution.
- **pH Monitoring:** Continuously monitor the pH of the solution using a calibrated pH meter as the base is added.
- **Data Analysis:** Plot the pH versus the volume of base added. The midpoint of the steepest part of the titration curve corresponds to the pKa.

Causality Behind Experimental Choices:

- **Why Potentiometric Titration?** This is a fundamental and accurate method for determining pKa values by directly measuring the change in pH upon addition of a titrant.
- **Why a Co-solvent?** For compounds with low water solubility, a co-solvent is necessary to keep the compound in solution throughout the titration, ensuring an accurate measurement.

Conclusion and Future Directions

The physicochemical properties of **2-(1-Methyl-1H-indol-3-yl)-ethanol** define its behavior in chemical and biological systems. This guide has outlined the key parameters and the standard methodologies for their determination, emphasizing the rationale behind these experimental choices. While some data, particularly thermal properties, require experimental determination, the provided spectroscopic and physicochemical profiles offer a robust foundation for researchers. Future work should focus on obtaining empirical data for melting point, boiling point, and solubility in various pharmaceutically relevant solvents and buffers. These data will be invaluable for advancing the study of this and related indole derivatives in the fields of medicinal chemistry and materials science.

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